molecular formula C26H20N4O4S B2725053 ethyl 7-benzyl-2-oxo-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534581-70-9

ethyl 7-benzyl-2-oxo-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2725053
CAS No.: 534581-70-9
M. Wt: 484.53
InChI Key: CGAMHNGRXWEEQU-NFFVHWSESA-N
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Description

The compound ethyl 7-benzyl-2-oxo-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (hereafter referred to as Compound A) is a polycyclic heteroaromatic system featuring a tricyclic core fused with benzyl, thiophene, and ester functionalities. Its structure includes a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca framework, a benzyl group at position 7, and a thiophene-2-carbonylimino substituent at position 5. The ethyl carboxylate group at position 5 enhances solubility and modulates electronic properties.

Properties

IUPAC Name

ethyl 7-benzyl-2-oxo-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O4S/c1-2-34-26(33)19-15-18-22(27-21-12-6-7-13-29(21)25(18)32)30(16-17-9-4-3-5-10-17)23(19)28-24(31)20-11-8-14-35-20/h3-15H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAMHNGRXWEEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CS4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 1-benzyl-5-oxo-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of the thiophene ring and other functional groups. Common reagents used in the synthesis include ethyl esters, benzyl halides, and thiophene carboxylic acids. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Industrial methods may also involve continuous flow reactors and automated systems to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 1-benzyl-5-oxo-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 1-benzyl-5-oxo-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be used as a probe to study biological processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways. Additionally, it may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine

In medicine, (Z)-ethyl 1-benzyl-5-oxo-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate has potential applications as a pharmaceutical agent. Its unique structure and reactivity may allow it to interact with specific molecular targets, leading to therapeutic effects. Research is ongoing to explore its efficacy and safety in various medical applications.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings. Its chemical properties may impart desirable characteristics to these materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (Z)-ethyl 1-benzyl-5-oxo-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various effects. The pathways involved in its mechanism of action are still under investigation, but they may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Compound A shares a common tricyclic scaffold with the following analogs (Table 1):

Compound Name Substituents (Position 6/7) Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds
Ethyl 6-benzoylimino-7-butyl-2-oxo-... () 6-benzoylimino, 7-butyl C₂₅H₂₄N₄O₄ 444.5 3.3 5 7
Ethyl 6-acetylimino-7-benzyl-2-oxo-... () 6-acetylimino, 7-benzyl C₂₄H₂₂N₄O₄ 446.5* ~3.1† 5 6
Compound A (ethyl 7-benzyl-6-(thiophene-2-carbonylimino)-...) 6-thiophene-2-carbonylimino, 7-benzyl C₂₇H₂₁N₄O₄S 521.5* ~3.8† 6 7

*†Estimated using analogous substituent contributions (thiophene’s sulfur increases XLogP3 vs. benzoyl/acetyl).
*Molecular weights calculated based on substituent atomic masses.

Key Observations :

Substituent Effects on Hydrophobicity: The thiophene-2-carbonylimino group in Compound A introduces sulfur, increasing lipophilicity (XLogP3 ~3.8) compared to benzoylimino (XLogP3 3.3) and acetylimino (XLogP3 ~3.1) analogs .

Hydrogen Bonding and Conformational Flexibility: Compound A’s thiophene-2-carbonylimino group adds a hydrogen bond acceptor (S atom), increasing total acceptors to 6 vs. 5 in analogs . This could enhance binding to polar targets (e.g., enzymes) . The 7-benzyl substituent reduces rotatable bond count (6 in vs.

Crystallographic and Conformational Analysis
  • Ring Puckering: The tricyclic core in Compound A likely adopts a non-planar conformation due to steric strain, as seen in similar triazatricyclo systems (). Puckering coordinates (amplitude $ q $, phase $ \phi $) could be analyzed using Cremer-Pople parameters .
  • Crystal Packing : The benzyl and thiophene groups may participate in π-π stacking or C–H···O/S interactions, as observed in ’s thiazolo[3,2-a]pyrimidine derivative .

Biological Activity

Ethyl 7-benzyl-2-oxo-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex heterocyclic compound notable for its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H22N4O4SC_{23}H_{22}N_{4}O_{4}S with a molecular weight of approximately 450.5 g/mol. It contains a tricyclic structure with multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular Formula C23H22N4O4SC_{23}H_{22}N_{4}O_{4}S
Molecular Weight 450.5 g/mol
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes including methods such as Suzuki–Miyaura coupling and other carbon–carbon bond-forming reactions. The presence of the thiophene ring is significant for its medicinal properties.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit a broad spectrum of antimicrobial activities. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial and fungal strains. The minimal inhibitory concentration (MIC) values for related compounds suggest promising antimicrobial efficacy.

Anticancer Activity

The compound's mechanism of action appears to involve the modulation of key cellular pathways associated with cancer progression. Studies have demonstrated that related thiophene derivatives exhibit significant cytotoxicity against various cancer cell lines including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells.

Anti-inflammatory Effects

Compounds derived from thiophene have also been noted for their anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines positions these compounds as potential therapeutic agents in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Modulation : It can modulate the activity of various receptors linked to inflammatory responses and cancer progression.
  • Oxidative Stress Reduction : The antioxidant properties of thiophene derivatives contribute to cellular protection against oxidative damage.

Study on Anticancer Activity

A study conducted by Firooznia et al. synthesized several thiophene derivatives and evaluated their anticancer properties against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, showcasing their potential as effective anticancer agents .

Study on Antimicrobial Efficacy

In another investigation focusing on the antimicrobial properties of related compounds, it was found that derivatives displayed significant activity against Gram-positive and Gram-negative bacteria as well as fungi . The study highlighted the importance of structural modifications in enhancing biological activity.

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